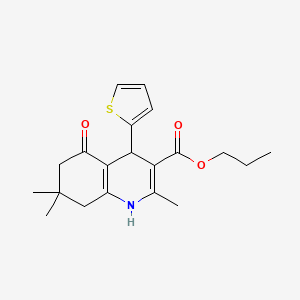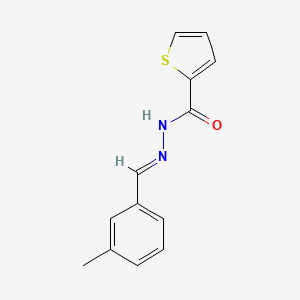![molecular formula C23H17NO6 B11680017 (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B11680017.png)
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate is a complex organic compound that belongs to the class of chromen derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Cyclization Reactions: Formation of the chromen ring system through cyclization of appropriate precursors.
Esterification: Introduction of the ester group via esterification reactions.
Coupling Reactions: Coupling of the chromen derivative with the isoindole derivative using reagents such as coupling agents and catalysts.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound for drug discovery.
Medicine
The compound’s potential therapeutic properties can be explored for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, it may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.
相似化合物的比较
Similar Compounds
Chromen Derivatives: Compounds with similar chromen structures.
Isoindole Derivatives: Compounds containing the isoindole moiety.
Uniqueness
The uniqueness of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C23H17NO6 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC 名称 |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C23H17NO6/c25-20(10-11-24-21(26)16-4-1-2-5-17(16)22(24)27)29-13-8-9-15-14-6-3-7-18(14)23(28)30-19(15)12-13/h1-2,4-5,8-9,12H,3,6-7,10-11H2 |
InChI 键 |
ZVTHXPAODNGIBA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)CCN4C(=O)C5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(m-tolyl)acetamide](/img/structure/B11679936.png)
![(5E)-5-[(3-fluorophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11679950.png)
![(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679958.png)
![(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11679963.png)
![dimethyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11679976.png)
![3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-indol-5-yl 3-nitrobenzoate](/img/structure/B11679984.png)
![2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11679986.png)

![3-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11679991.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11679996.png)
![4-({[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide](/img/structure/B11680006.png)


![2,4-di(morpholin-4-yl)-6-[(2E)-2-{3-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11680038.png)
